ACT-451840

Description

Global Imperative for New Antimalarial Agents in the Context of Drug Resistance

A major hurdle in malaria control is the increasing resistance of Plasmodium falciparum, the most deadly malaria parasite species, to existing antimalarial drugs. Historically, malaria treatments like chloroquine (B1663885) and sulfadoxine/pyrimethamine have faced widespread resistance, rendering them less effective. mmv.orgnih.gov More recently, partial resistance to artemisinin (B1665778) derivatives, the core components of current first-line artemisinin-based combination therapies (ACTs), has emerged and spread, primarily in Southeast Asia and, concerningly, in some parts of Africa. mmv.orgplos.orgdevex.comtandfonline.combiorxiv.org This growing resistance threatens the efficacy of current treatments and underscores the urgent need for new antimalarial agents with novel mechanisms of action. nih.govplos.orgbiorxiv.orgnih.govnih.govnih.govresearchgate.net The limited diversity in the chemical modes of action among currently marketed antimalarials further exacerbates this imperative. plos.org

Conceptualization and Genesis of ACT-451840 within Antimalarial Drug Discovery

Addressing the critical need for new antimalarials, a chemical class of potent compounds with a novel mode of action was identified through drug discovery efforts. plos.orgnih.govnih.govalliedacademies.org Within this new class, this compound emerged as a promising candidate. plos.orgnih.govsemanticscholar.org Its selection for further development was based on its potent activity against sensitive and resistant Plasmodium falciparum strains observed in preclinical studies. nih.govresearchgate.netmedchemexpress.comresearchgate.net

The discovery process for this compound involved a phenotypic screen of compounds, leading to the identification of phenylalanine-based compounds exhibiting antimalarial activity via a previously unknown mechanism. nih.gov Optimization efforts focusing on these initial hits, including modifications to the chemical structure such as changing an n-pentyl group to an acylpiperazine and introducing a tert-butyl group, culminated in the selection of this compound for clinical development. nih.govresearchgate.net

Preclinical characterization of this compound, conducted through partnerships between academic and industrial groups, demonstrated its activity against multiple life cycle stages of Plasmodium falciparum (asexual and sexual) and Plasmodium vivax (asexual). plos.orgnih.govalliedacademies.orgresearchgate.net In vitro studies showed potent inhibition of the drug-sensitive P. falciparum NF54 strain, with a 50% inhibition concentration (IC50) of 0.4 nM. plos.orgnih.govalliedacademies.orgsemanticscholar.org this compound also exhibited activity against drug-resistant isolates. nih.gov

In vivo efficacy was assessed in murine malaria models, including those infected with P. falciparum and Plasmodium berghei. plos.orgnih.govalliedacademies.org The compound demonstrated oral efficacy in these models. plos.orgnih.govalliedacademies.org For instance, the 90% effective dose (ED90) in the P. falciparum murine model was 3.7 mg/kg. plos.orgnih.govalliedacademies.orgsemanticscholar.org Studies also indicated that this compound could potently prevent male gamete formation and block oocyst development in mosquitoes, suggesting a potential for transmission-blocking activity. plos.orgnih.govalliedacademies.org

The rapid onset of action observed with this compound in both in vitro and in vivo models is a favorable property, sharing similarities with artemisinin derivatives. nih.govnih.govsemanticscholar.orgmedchemexpress.com This characteristic, along with its activity across different asexual blood stages and transmission-blocking potential, positioned this compound as a compound of interest for potentially replacing the artemisinin component in future combination therapies. nih.gov

Here is a summary of some preclinical findings for this compound:

| Activity Type | Parasite Strain/Model | Metric | Value | Citation |

| In vitro Asexual Stage Activity | P. falciparum NF54 (sensitive) | IC50 | 0.4 nM | plos.orgnih.govalliedacademies.orgsemanticscholar.org |

| In vivo Efficacy (Murine Model) | P. falciparum | ED90 | 3.7 mg/kg | plos.orgnih.govalliedacademies.orgsemanticscholar.org |

| In vivo Efficacy (Murine Model) | P. berghei | ED90 | 13 mg/kg | plos.orgnih.govalliedacademies.org |

| In vitro Gametocyte Activity | Gametocyte stage | IC50 | 5.89 nM | plos.orgnih.gov |

| In vitro Mosquito Stage Activity | Oocyst development | IC50 | 30 nM | plos.orgnih.govalliedacademies.org |

These preclinical data supported the progression of this compound into clinical investigation as a novel antimalarial compound. chimia.chnih.gov

Properties

CAS No. |

1314143-88-8 |

|---|---|

Molecular Formula |

C47H54N6O3 |

Molecular Weight |

750.988 |

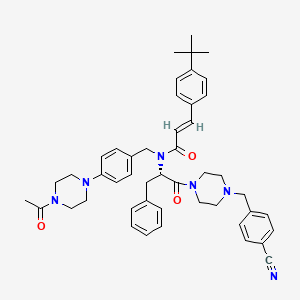

IUPAC Name |

(E)-N-[[4-(4-acetylpiperazin-1-yl)phenyl]methyl]-3-(4-tert-butylphenyl)-N-[(2S)-1-[4-[(4-cyanophenyl)methyl]piperazin-1-yl]-1-oxo-3-phenylpropan-2-yl]prop-2-enamide |

InChI |

InChI=1S/C47H54N6O3/c1-36(54)50-28-30-51(31-29-50)43-21-16-41(17-22-43)35-53(45(55)23-18-37-14-19-42(20-15-37)47(2,3)4)44(32-38-8-6-5-7-9-38)46(56)52-26-24-49(25-27-52)34-40-12-10-39(33-48)11-13-40/h5-23,44H,24-32,34-35H2,1-4H3/b23-18+/t44-/m0/s1 |

InChI Key |

BQZUYCCCNXOADJ-TVNMEPFQSA-N |

SMILES |

CC(=O)N1CCN(CC1)C2=CC=C(C=C2)CN(C(CC3=CC=CC=C3)C(=O)N4CCN(CC4)CC5=CC=C(C=C5)C#N)C(=O)C=CC6=CC=C(C=C6)C(C)(C)C |

Appearance |

Solid powder |

Synonyms |

ACT-451840; ACT 451840; ACT451840; (S,E)-N-(4-(4-acetylpiperazin-1-yl)benzyl)-3-(4-(tert-butyl)phenyl)-N-(1-(4-(4-cyanobenzyl)piperazin-1-yl)-1-oxo-3-phenylpropan-2-yl)acrylamide |

Origin of Product |

United States |

Preclinical Discovery and Design of Act 451840

Phenotypic Screening Approaches Leading to ACT-451840 Identification

The identification of this compound stemmed from a phenotypic screening approach. nih.govresearchgate.net This involved screening a library of compounds in an erythrocyte-based phenotypic assay against Plasmodium falciparum, the most virulent malaria parasite species. nih.govchimia.ch This type of screening assesses the ability of compounds to inhibit parasite growth within red blood cells, without necessarily knowing the specific molecular target upfront. nih.gov

A screen of 5000 randomly selected compounds from the Actelion screening collection was performed at the Swiss Tropical and Public Health Institute (Swiss TPH) against the chloroquine-resistant P. falciparum K1 strain. chimia.ch This effort identified several hits, including a phenylalanine-based compound (compound 1) which served as a starting point for further optimization due to its significant activity with an IC50 of 3.8 nM against the K1 strain in the red blood cell assay. chimia.ch The continuous drug discovery effort around this new class of potent antimalarials, initially centered on ACT-213615, ultimately led to the selection of this compound. nih.govsemanticscholar.org

Strategic Academia-Industry Collaborations in this compound Development

The preclinical development and characterization of this compound were significantly advanced through strategic collaborations between academic and industrial research groups. nih.govplos.orgalliedacademies.orgresearchgate.net This partnership model, involving institutions like Actelion Pharmaceuticals Ltd and the Swiss Tropical and Public Health Institute (Swiss TPH), was instrumental in moving the compound through the early stages of development. researchgate.netchimia.chresearchgate.net The Medicines for Malaria Venture (MMV), a not-for-profit public-private partnership, played a key role in establishing and guiding these collaborations, transforming the field of malaria therapy by supporting the development of new drugs. nih.govsemanticscholar.org

Academic institutions contributed their expertise in areas such as parasitology, conducting in vitro assays against various parasite strains and life cycle stages. nih.govplos.orgalliedacademies.orgchimia.ch Industrial partners, like Actelion Pharmaceuticals, provided resources and expertise in medicinal chemistry optimization, drug metabolism and pharmacokinetics (DMPK) characterization, and the production of the drug substance. nih.govchimia.ch This collaborative approach leveraged the strengths of both sectors, accelerating the drug discovery and development process for this compound. nih.govchimia.ch

Structure-Activity Relationship (SAR) Studies and Chemical Optimization of this compound

Structure-Activity Relationship (SAR) studies were crucial in the chemical optimization of the initial hits identified during phenotypic screening, leading to the selection of this compound. nih.govresearchgate.netresearchgate.net SAR involves systematically altering the chemical structure of a compound and evaluating how these modifications affect its biological activity. researchgate.netcollaborativedrug.com This process helps to understand which parts of the molecule are essential for its activity and how modifications can improve potency, selectivity, and pharmacokinetic properties. researchgate.netcollaborativedrug.com

Molecular Modifications and Resultant Antimalarial Potency

Optimization efforts focused on the phenylalanine-based screening hit (compound 1). nih.govchimia.ch Various molecular modifications were explored to enhance antiparasitic activity and improve DMPK properties. nih.gov While specific details of all modifications are not extensively detailed in the provided snippets, the process involved extensive structure-activity investigations. researchgate.net

Data from in vitro assays against different Plasmodium falciparum strains, including drug-sensitive and resistant isolates, were used to guide chemical modifications. nih.govnih.govchimia.ch this compound demonstrated low nanomolar activity against the drug-sensitive P. falciparum NF54 strain (mean IC50 = 0.4 ± 0.0 nM) and showed comparable activity against a number of drug-resistant isolates. nih.govplos.orgpatsnap.com It was also fully active against recently identified artemisinin-resistant strains. nih.govsemanticscholar.org

The compound's activity was evaluated across multiple life cycle stages of the parasite, including asexual and sexual stages of P. falciparum and asexual stages of P. vivax. nih.govplos.orgalliedacademies.org In vitro data showed potent inhibition of male gamete formation from the gametocyte stage (IC50 = 5.89 ± 1.80 nM) and dose-dependent blocking of oocyst development in the mosquito (IC50 = 30 nM). plos.orgalliedacademies.orgpatsnap.com

In vivo efficacy was assessed in murine malaria models. This compound showed oral efficacy in models using both P. falciparum and Plasmodium berghei. nih.govplos.orgalliedacademies.org The 90% effective dose (ED90) was determined to be 3.7 mg/kg against P. falciparum and 13 mg/kg against P. berghei. plos.orgalliedacademies.orgpatsnap.com

Here is a summary of in vitro activity data for this compound:

| Parasite Strain/Stage | Assay Type | IC50 (nM) | Notes | Source |

| P. falciparum NF54 (drug-sensitive) | [³H] hypoxanthine (B114508) incorporation | 0.4 ± 0.0 (mean) | Activity against asexual blood stages | nih.govplos.orgpatsnap.com |

| P. falciparum clinical isolates | Ex vivo | 2.5 (median) | Range 0.9–9.0 nM, n = 27 | nih.gov |

| P. vivax clinical isolates | Ex vivo | 3.0 (median) | Range 0.5–16.8 nM, n = 34 | nih.gov |

| P. berghei | In vitro ex vivo | 13.5 | Activity against murine parasite | nih.govmedchemexpress.com |

| P. falciparum (male gametes) | Inhibition of formation | 5.89 ± 1.80 | Activity against sexual stages | plos.orgalliedacademies.orgpatsnap.com |

| Mosquito (oocyst development) | Inhibition | 30 | Range 23–39 nM | plos.orgalliedacademies.orgpatsnap.com |

Molecular and Cellular Mechanism of Action of Act 451840

Elucidation of Putative Parasite Targets: Focus on Plasmodium falciparum Multidrug Resistance Protein 1 (PfMDR1)

Research indicates that the Plasmodium falciparum multidrug resistance protein 1 (PfMDR1) is a putative target for ACT-451840. guidetopharmacology.orgresearchgate.net Evidence supporting this includes the observation that resistance to this compound is associated with mutations in the pfmdr1 gene. nih.govresearchgate.netbiorxiv.orgacs.org Studies using in vitro resistance selections, whole-genome sequence analysis, and CRISPR-Cas9 based gene editing have consistently identified PfMDR1 mutations in this compound-resistant parasite lines. nih.govresearchgate.net For example, the PfMDR1 A807V mutation has been shown to mediate resistance to this compound. acs.org

While mutations in pfmdr1 are linked to resistance, there is currently no clear evidence of a direct physical interaction between PfMDR1 and this compound. biorxiv.org However, prior studies with this compound analogs, such as ACT-213615, have suggested that this class of compounds might directly bind to and inhibit the function of PfMDR1. nih.govresearchgate.net this compound is predicted to target the membrane of the digestive vacuole, where PfMDR1 is located. acs.org

Beyond PfMDR1, a mutation in the gene encoding a putative replication factor C subunit 4 (PF3D7_1241700) has also been found in some this compound-resistant clones, suggesting potential interaction with this protein as well. biorxiv.orgbiorxiv.org This subunit is an ATPase in the clamp-loading DNA polymerase complex, and modeling suggests this compound could potentially bind between subunits 1 and 4, disrupting ATPγ ingress. biorxiv.orgbiorxiv.org

Distinguishing Mechanistic Pathways of this compound from Established Antimalarials

This compound exhibits a mechanism of action that is distinct from many established antimalarial drugs. guidetopharmacology.orgnih.govchimia.ch While it shares some favorable properties with artemisinin (B1665778) derivatives, such as a fast onset of action and activity against all asexual blood stages of the parasite (rings, trophozoites, and schizonts), its underlying mechanism differs. nih.govnih.govmedchemexpress.complos.org

Unlike artemisinins, which are thought to involve the generation of reactive species upon interaction with heme pensoft.net, this compound's mechanism is linked to PfMDR1. guidetopharmacology.orgresearchgate.net This distinction is further highlighted by observed inverse patterns of parasite susceptibility between this compound and several drugs used in first-line antimalarial therapies, including lumefantrine, mefloquine, quinine, and amodiaquine. nih.govresearchgate.net Parasites resistant to this compound due to pfmdr1 mutations demonstrate increased susceptibility to these other antimalarials. nih.govresearchgate.net This opposing selective pressure suggests a different mode of interaction with PfMDR1 compared to these established drugs.

This compound has a fast parasite killing profile, with a parasite reduction ratio (PRR) similar to that of chloroquine (B1663885) and artemisinin. guidetopharmacology.orgplos.org The parasite clearance time to kill 99.9% of the initial population is approximately 28 hours, comparable to both artemisinin and chloroquine. guidetopharmacology.orgplos.org However, unlike chloroquine, which primarily targets hemozoin formation within the digestive vacuole, this compound's mechanism appears to involve PfMDR1, a transporter located on the digestive vacuole membrane. acs.orgfrontiersin.orghuji.ac.il

Investigations into Erythrocyte Partitioning and its Mechanistic Implications for this compound

Investigations into the partitioning of this compound have provided insights into its distribution within the blood. In vitro studies with [14C]this compound have shown that the compound is highly bound to human plasma proteins (99.96%). nih.gov The extent of blood/plasma partitioning of this compound was measured at 0.58. nih.gov

Data indicates that this compound has limited penetration into uninfected erythrocytes, with only 12% of the compound present in human blood bound to these cells. nih.govresearchgate.net This suggests that while some uptake into uninfected red blood cells occurs, it is not extensive.

Data Table: In Vitro Activity of this compound

| P. falciparum Strain | IC50 (nM) |

| NF54 (Drug-sensitive) | 0.4 ± 0.0 nih.gov |

| 7G8 | 0.3 nih.gov |

| Dd2 | 0.7 nih.gov |

Data Table: Parasite Clearance Time (99.9% reduction)

| Compound | Time (hours) |

| This compound | 28 guidetopharmacology.orgplos.org |

| Artemisinin | < 24 guidetopharmacology.org |

| Chloroquine | 32 guidetopharmacology.org |

In Vitro Efficacy Spectrum of Act 451840 Against Plasmodium Species

Comprehensive Activity Profiling Against Plasmodium falciparum Strains

In vitro studies have extensively characterized the activity of ACT-451840 against Plasmodium falciparum, the most virulent malaria parasite.

Susceptibility of Drug-Sensitive P. falciparum Isolates to this compound

This compound has shown potent low nanomolar activity against drug-sensitive P. falciparum strains. For instance, against the drug-sensitive P. falciparum NF54 strain, the 50% inhibition concentration (IC₅₀) was reported as 0.4 nM (± 0.0 nM SD) in multiple studies. guidetopharmacology.orgcenmed.comnih.govnih.govguidetopharmacology.org The IC₉₀ and IC₉₉ values against the NF54 strain were reported as 0.6 ± 0.0 nM and 1.2 ± 0.0 nM, respectively. nih.govguidetopharmacology.org This indicates high potency against susceptible parasites.

Here is a summary of IC₅₀ values for this compound against the drug-sensitive P. falciparum NF54 strain:

| P. falciparum Strain | IC₅₀ (nM) | SD (nM) |

| NF54 (Drug-Sensitive) | 0.4 | ± 0.0 |

For comparison, IC₅₀ values for control compounds against the NF54 strain were reported as 3.7 ± 0.5 nM for artesunate (B1665782), 11 ± 2.1 nM for chloroquine (B1663885), and 18 ± 0.8 nM for pyrimethamine. nih.govguidetopharmacology.org

Efficacy of this compound Against Artemisinin-Resistant P. falciparum Phenotypes

A significant finding is the sustained efficacy of this compound against drug-resistant P. falciparum isolates, including those exhibiting resistance to artemisinin (B1665778). nih.govnih.govguidetopharmacology.org this compound has been described as being fully active against recently identified artemisinin-resistant strains. nih.govguidetopharmacology.org Its activity is retained against multiple resistant parasites. Studies have shown low nanomolar IC₅₀ values against a panel of sensitive and resistant P. falciparum strains, with activity below 10 nM. guidetopharmacology.org This suggests that this compound possesses a distinct mode of action compared to current antimalarials, including artemisinins, which is crucial for overcoming existing resistance mechanisms.

Stage-Specific Parasiticidal Activity of this compound on Asexual Blood Stages (Rings, Trophozoites, Schizonts)

This compound targets all asexual blood stages of the Plasmodium parasite, including rings, trophozoites, and schizonts. nih.gov In vitro stage specificity assays with synchronous cultures of P. falciparum NF54 have shown that this compound rapidly reduces parasite growth and affects all asexual erythrocytic stages equally in a time- and concentration-dependent manner. nih.gov This broad activity across the asexual blood stages is similar to that observed with artemether. nih.gov

Efficacy of this compound Against Plasmodium vivax Asexual Blood Stages

Beyond P. falciparum, this compound has also demonstrated activity against the asexual blood stages of Plasmodium vivax. guidetopharmacology.orgcenmed.comnih.govguidetopharmacology.org Preclinical characterization has included the spectrum of activities against P. vivax asexual stages. guidetopharmacology.orgcenmed.comguidetopharmacology.org Ex vivo activity against P. vivax clinical isolates has been reported. guidetopharmacology.org

Kinetic Characterization of this compound's Antimalarial Action

The speed at which an antimalarial agent acts is a critical factor in its clinical effectiveness, particularly for rapidly clearing parasites and preventing the development of severe disease.

Rapid Onset of Parasite Inhibition by this compound

This compound exhibits a rapid onset of action, a characteristic considered favorable and similar to that of artemisinin derivatives. nih.govnih.govguidetopharmacology.org In an in vitro parasite reduction ratio (PRR) assay, this compound showed a fast parasite killing profile against P. falciparum, comparable to that of chloroquine. nih.govguidetopharmacology.org The log PRR for this compound was reported as 4.4, similar to chloroquine's 4.5, and notably without the lag phase observed with some other antimalarials like atovaquone. nih.govguidetopharmacology.org The parasite clearance time to kill 99.9% of the initial population was approximately 28 hours for this compound, which is similar to that of artemisinin (less than 24 hours) and chloroquine (32 hours). nih.govguidetopharmacology.org This rapid killing rate is consistent with its effects observed in in vitro stage specificity assays. nih.gov

Here is a comparison of parasite clearance times in vitro:

| Compound | Parasite Clearance Time (to kill 99.9%) |

| This compound | 28 hours |

| Artemisinin | < 24 hours |

| Chloroquine | 32 hours |

| Atovaquone | 48 hours (with lag phase) |

The rapid onset of action and potent activity across asexual blood stages, coupled with efficacy against resistant strains, underscore the potential of this compound as a promising new antimalarial compound.

Quantitative Assessment of Parasite Reduction Ratio (PRR) for this compound

The parasite reduction ratio (PRR) is a measure of the rate at which an antimalarial drug reduces parasite numbers. In vitro studies have indicated that this compound exhibits a rapid parasite killing profile against P. falciparum. plos.orgguidetopharmacology.org It has been reported to achieve a PRR of >4 log per parasite cycle. nih.govsemanticscholar.orgresearchgate.net Specifically, an in vitro PRR assay showed a log PRR of 4.4 for this compound against P. falciparum, which is comparable to that of chloroquine. plos.orgguidetopharmacology.org This rapid killing is characterized by the absence of a lag phase in the killing curve, similar to chloroquine. plos.orgguidetopharmacology.org In a clinical study, a weighted average parasite reduction rate of 73.6 (95% CI 56.1, 96.5) was observed following single-dose treatment. nih.gov

| Study Type | Parasite Species | PRR (log reduction per cycle) | Notes | Source |

| In vitro | P. falciparum | >4 | Fast onset of action | nih.govsemanticscholar.orgresearchgate.net |

| In vitro | P. falciparum | 4.4 | Similar to chloroquine | plos.orgguidetopharmacology.org |

Determination of Parasite Clearance Time (PCT) for this compound

Parasite clearance time (PCT) refers to the time required to eliminate parasites from the bloodstream. In vitro assessments of this compound against P. falciparum have determined the time taken to kill 99.9% of the initial parasite population. This in vitro parasite clearance time was found to be 28 hours, which is similar to that observed for artemisinin and chloroquine (less than 24 hours and 32 hours, respectively). plos.orgsemanticscholar.orgguidetopharmacology.org In a clinical study involving single-dose treatment, the parasite clearance half-life for this compound was reported as 7.7 hours (95% CI 7.3, 8.3). nih.gov

| Study Type | Parasite Species | Endpoint | Time | Comparison | Source |

| In vitro | P. falciparum | Time to kill 99.9% of initial population | 28 hours | Similar to artemisinin and chloroquine | plos.orgsemanticscholar.orgguidetopharmacology.org |

| Clinical | P. falciparum | Parasite clearance half-life | 7.7 hours | Following single dose | nih.gov |

Transmission-Blocking Capabilities of this compound

Interrupting the transmission of malaria parasites is a critical component of malaria eradication strategies. This compound has demonstrated potential transmission-blocking capabilities through its activity against the sexual stages of the parasite. The compound exhibits dual activity, affecting both the asexual and sexual stages of P. falciparum. plos.orgnih.govnih.govsemanticscholar.orgresearchgate.net This activity against the sexual stages contributes to its potential to block transmission. plos.orgnih.govnih.govsemanticscholar.orgalliedacademies.orgresearchgate.net

Gametocytocidal Effects of this compound on P. falciparum

Gametocytes are the sexual stages of the malaria parasite that are responsible for infecting mosquitoes. Studies have shown that this compound potently prevents the formation of male gametes from the gametocyte stage of P. falciparum. plos.orgnih.govnih.govsemanticscholar.orgresearchgate.net The IC50 for this effect was determined to be 5.89 nM (SD: ± 1.80 nM). plos.orgnih.govnih.govsemanticscholar.orgplos.orgresearchgate.net Some sources have rounded this value to approximately 6 nM. alliedacademies.org It is important to note that this compound did not show activity against female gametocytes in these assays. plos.org The gametocytocidal effect of this compound has also been confirmed in a clinical proof-of-concept study. plos.orgnih.govnih.govsemanticscholar.orgalliedacademies.orgresearchgate.net

| Parasite Stage Affected | Effect | IC50 (nM) | Notes | Source |

| Male gametocytes | Prevention of male gamete formation | 5.89 ± 1.80 (SD) | Potent effect | plos.orgnih.govnih.govsemanticscholar.orgplos.orgresearchgate.net |

| Female gametocytes | Activity against female gametocytes | No activity | plos.org |

Inhibition of Oocyst Development in Mosquito Vectors by this compound

Successful malaria transmission relies on the development of oocysts within the mosquito vector after it ingests gametocytes from an infected human. This compound has been shown to dose-dependently block the development of oocysts in mosquitoes. plos.orgnih.govnih.govsemanticscholar.orgresearchgate.net The IC50 for the inhibition of oocyst development was found to be 30 nM, with a range of 23–39 nM. plos.orgnih.govnih.govsemanticscholar.orgalliedacademies.orgresearchgate.net At this parasite exposure level, the prevalence of infection in mosquitoes (defined as the number of infected mosquitoes) was also inhibited, with an IC50 of 104 nM (95% confidence interval: 98–110 nM). plos.org

| Effect on Mosquito Stage | Endpoint | IC50 (nM) | 95% Confidence Interval | Source |

| Inhibition of oocyst development | Oocyst intensity per mosquito | 30 | 23–39 | plos.orgnih.govnih.govsemanticscholar.orgalliedacademies.orgresearchgate.net |

| Inhibition of oocyst development | Oocyst prevalence (percentage of infected mosquitoes) | 104 | 98–110 | plos.org |

Preclinical in Vivo Efficacy and Pharmacodynamics of Act 451840

Evaluation of ACT-451840 in Murine Models of Malaria

Preclinical evaluation of this compound has included assessment in murine models infected with different Plasmodium species to determine its in vivo antimalarial efficacy. These models are crucial for understanding the compound's effects in a living system before potential human studies.

Antimalarial Efficacy of this compound in Plasmodium berghei Infection Models

Studies in Plasmodium berghei mouse models have demonstrated the efficacy of this compound. P. berghei is a rodent malaria parasite commonly used in preclinical drug screening. This compound has shown efficacy in this model medchemexpress.comnih.govasm.org. The 90% effective dose (ED90) of this compound in a P. berghei mouse model after an oral triple-dose regimen was determined to be 13 mg/kg, with a 95% confidence interval of 11–16 mg/kg. plos.orgnih.govalliedacademies.orgsemanticscholar.orgresearchgate.netnih.govresearchgate.net This ED90 was approximately fourfold higher than that observed in the P. falciparum mouse model. plos.org Oral doses of 300 mg/kg over 3 consecutive days were shown to achieve cure in the P. berghei infected mouse model. chimia.chresearchgate.netmalariaworld.org Significant antimalarial effects, indicated by parasite reduction, were observed in vivo at doses as low as 20 mg/kg. medchemexpress.com At 30 mg/kg, this compound showed excellent reduction, resulting in 99.80% activity. medchemexpress.com Curative activity was exhibited at 300 mg/kg, with significant antimalarial effects already present at 100 mg/kg. medchemexpress.com

Preclinical Efficacy of this compound in Plasmodium falciparum Murine Models

This compound has also been evaluated for its preclinical efficacy in murine models specifically adapted for Plasmodium falciparum, the primary human malaria parasite. In a P. falciparum mouse model, this compound demonstrated a rapid onset of action. plos.org Following an oral quadruple-dose regimen, the ED90 was found to be 3.7 mg/kg, with a 95% confidence interval of 3.3–4.9 mg/kg. plos.orgnih.govalliedacademies.orgsemanticscholar.orgresearchgate.netnih.govresearchgate.net This efficacy was comparable to that of chloroquine (B1663885), which had an ED90 of 4.9 mg/kg in the same model. plos.org

Assessment of this compound in Humanized Mouse Models for P. falciparum Malaria

To better replicate human malaria infections, this compound has been assessed in humanized mouse models for P. falciparum malaria. This compound has been reported to be efficacious in the humanized P. falciparum mouse model. nih.govasm.org An excellent outcome was observed in a humanized SCID mouse model of P. falciparum. chimia.ch The analysis of parasite killing in the PfalcHuMouse model provides a robust experimental in vivo tool for informing the selection of optimal combinations through pharmacometric PK/PD modeling. researchgate.net

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling to Predict Efficacy in Preclinical Studies

Pharmacokinetic/pharmacodynamic (PK/PD) modeling has been applied to the data from murine efficacy studies to predict efficacious exposure and understand the relationship between drug concentration and antimalarial effect. PK/PD modeling was utilized using efficacy data from the murine models, defined as either antimalarial activity or survival, in relation to pharmacokinetic parameters such as the area under the concentration versus time curve (AUC), maximum observed plasma concentration (Cmax), and time above a threshold concentration. nih.govsemanticscholar.orgresearchgate.netnih.govresearchgate.net The determination of the dose-efficacy relationship of this compound under curative conditions in rodent malaria models allowed for the prediction of the human efficacious exposure. nih.govsemanticscholar.orgresearchgate.netnih.govresearchgate.net Pharmacodynamic properties of this compound were interpreted in two mouse models of malaria with respect to the pharmacokinetic properties, with the objective of establishing portable PK/PD parameters to estimate efficacious exposure. plos.orgsemanticscholar.orgresearchgate.net Modeling the dose-efficacy relationship supported the prediction of human efficacious exposure, laying the groundwork for clinical development phases. semanticscholar.orgresearchgate.net

Summary of In Vivo Efficacy in Murine Models

| Model Type | Plasmodium Species | ED90 (mg/kg) | 95% Confidence Interval (mg/kg) | Notes | Source |

| Murine Model | P. berghei | 13 | 11–16 | Oral triple-dose regimen | plos.orgnih.govalliedacademies.orgsemanticscholar.orgresearchgate.netnih.govresearchgate.net |

| Murine Model | P. falciparum | 3.7 | 3.3–4.9 | Oral quadruple-dose regimen, rapid onset | plos.orgnih.govalliedacademies.orgsemanticscholar.orgresearchgate.netnih.govresearchgate.net |

| Humanized Mouse Model | P. falciparum | Not specified | Not specified | Efficacious, excellent outcome | nih.govasm.orgchimia.ch |

Advanced Methodological Frameworks in Act 451840 Research

Application of High-Throughput Screening (HTS) for Identifying Rapid-Killing Compounds

High-throughput screening (HTS) plays a crucial role in the early identification of compounds with desirable properties, such as rapid killing of malaria parasites. The urgent need for rapidly acting antimalarial compounds, particularly in the context of artemisinin (B1665778) resistance, underscores the significance of HTS in accelerating drug discovery biorxiv.orgresearchgate.netmalariaworld.orgacs.org. A high-throughput screening approach utilizing 1536-well plates and employing Plasmodium falciparum lactate (B86563) dehydrogenase (PfLDH) combined with nitroreductase (NTR) and fluorescent probes has been developed to evaluate the inhibition of asexual blood stage parasite growth researchgate.netmalariaworld.orgacs.org. This method was adapted to efficiently measure the parasite reduction ratio (PRR) or speed of action profiling (SAP) in a 384-well plate format, streamlining the traditionally time-consuming process biorxiv.orgresearchgate.netmalariaworld.org. By screening numerous compounds, this approach has successfully identified fast-killing hits early in the discovery process biorxiv.orgresearchgate.netmalariaworld.org. ACT-451840 has been identified as a fast-killing compound in such screens, exhibiting high PRR values biorxiv.orgbiorxiv.org.

Development and Utilization of In Vitro and Ex Vivo Assay Systems for this compound Characterization

In vitro and ex vivo assay systems have been instrumental in characterizing the activity of this compound against malaria parasites. These systems allow for the assessment of the compound's potency and spectrum of activity against different parasite strains and life cycle stages.

In vitro studies have shown that this compound possesses potent activity against sensitive and resistant Plasmodium falciparum strains asm.orgnih.govresearchgate.netmedchemexpress.commedkoo.com. Using a [³H] hypoxanthine (B114508) incorporation assay, this compound demonstrated low nanomolar activity against the drug-sensitive P. falciparum NF54 strain, with a mean 50% inhibition concentration (IC₅₀) of 0.4 ± 0.0 nM nih.govresearchgate.net. The compound was found to be almost equally active against a number of drug-resistant isolates nih.gov. This compound targets all asexual blood stages of the parasite, including rings, trophozoites, and schizonts, and exhibits a rapid onset of action, similar to artemisinins asm.orgnih.govmedchemexpress.com. The in vitro parasite reduction ratio (PRR) of this compound has been reported to be similar to that of chloroquine (B1663885) semanticscholar.org.

Ex vivo assays using clinical isolates have also been employed to assess the susceptibility of parasites to this compound. In ex vivo assays against clinical isolates from a region with endemic multidrug-resistant malaria, this compound was as potent as artesunate (B1665782) against both P. falciparum and P. vivax nih.gov. The median IC₅₀ for P. falciparum isolates was 2.5 nM (range 0.9–9.0 nM, n=27), and for P. vivax isolates, it was 3.0 nM (range 0.5–16.8 nM, n=34) nih.gov. The IC₅₀ value of this compound against the murine malaria parasite P. berghei in in vitro ex vivo assays was 13.5 nM nih.govresearchgate.netmedkoo.comsemanticscholar.org.

Furthermore, in vitro assays have characterized this compound's activity against sexual stages of the parasite. This compound potently prevented male gamete formation from the gametocyte stage with an IC₅₀ of 5.89 nM ± 1.80 nM and dose-dependently blocked oocyst development in the mosquito with an inhibitory concentration (IC₅₀) of 30 nM (range: 23–39) nih.govresearchgate.net.

| Parasite Strain/Isolate | Assay Type | Metric | Value (nM) | Notes | Source |

|---|---|---|---|---|---|

| P. falciparum NF54 (drug-sensitive) | In vitro ([³H] hypoxanthine) | IC₅₀ | 0.4 ± 0.0 (SD) | Mean | nih.govresearchgate.netmedchemexpress.commedkoo.com |

| P. falciparum (clinical isolates) | Ex vivo | Median IC₅₀ | 2.5 (Range 0.9–9.0) | n=27 | nih.gov |

| P. vivax (clinical isolates) | Ex vivo | Median IC₅₀ | 3.0 (Range 0.5–16.8) | n=34 | nih.gov |

| P. berghei | In vitro ex vivo | IC₅₀ | 13.5 | nih.govresearchgate.netmedkoo.comsemanticscholar.org | |

| P. falciparum (gametocytes) | In vitro (male gamete formation) | IC₅₀ | 5.89 ± 1.80 (SD) | nih.govresearchgate.netplos.org | |

| P. falciparum (oocyst development) | In vitro | IC₅₀ | 30 (Range 23–39) | nih.govresearchgate.net |

Establishment and Validation of Animal Models for Antimalarial Efficacy Testing of this compound

Animal models have been crucial for evaluating the in vivo antimalarial efficacy of this compound and understanding its pharmacodynamic properties. Murine malaria models, including those infected with Plasmodium berghei and humanized models infected with Plasmodium falciparum, have been utilized biorxiv.orgresearchgate.netmalariaworld.orgasm.orgnih.govresearchgate.netmedkoo.comsemanticscholar.orgguidetopharmacology.orgcenmed.comnih.govguidetopharmacology.org.

This compound has shown efficacy in the Plasmodium berghei mouse model asm.orgmedchemexpress.com. In efficacy studies, the 90% effective dose (ED₉₀) in the P. berghei model was 13 mg/kg (95% confidence interval: 11–16 mg/kg) nih.govresearchgate.net. The compound is also efficacious in the humanized P. falciparum mouse model asm.org.

Pharmacokinetic/pharmacodynamic (PK/PD) modeling has been applied using efficacy data from murine models to predict human efficacious exposure nih.govsemanticscholar.org. The determination of the dose-efficacy relationship in these models has laid the groundwork for subsequent clinical development phases nih.govsemanticscholar.org.

| Animal Model | Parasite Species | Efficacy Metric | Value (mg/kg) | Notes | Source |

|---|---|---|---|---|---|

| Mouse model | Plasmodium berghei | ED₉₀ | 13 (95% CI: 11–16) | nih.govresearchgate.net | |

| Humanized mouse model | Plasmodium falciparum | Efficacy demonstrated | asm.org |

Perspectives and Unaddressed Research Avenues for Act 451840

Comprehensive Analysis of Plasmodium Resistance Mechanisms to ACT-451840

Understanding the mechanisms by which Plasmodium parasites can develop resistance to this compound is crucial for its long-term effectiveness and strategic deployment. Research indicates that resistance to this compound is associated with specific genetic alterations in the parasite. Mutations in the pfmdr1 gene have been identified as conferring resistance to the compound. biorxiv.org Additionally, a mutation resulting in a S42T amino acid change in the gene encoding a putative replication factor C subunit 4 (PF3D7_1241700) has been found in this compound-resistant clones. biorxiv.org

General mechanisms of drug resistance in protozoa, which could potentially be relevant to this compound, include altered drug uptake, modifications to the drug target, genetic changes leading to a loss of drug activity, and decreased export of the drug from the parasite. researchgate.net A comprehensive analysis of these and other potential mechanisms, including efflux pumps and metabolic pathways that might inactivate the drug, is needed. Further research should aim to fully elucidate the molecular basis of resistance to this compound, identify potential resistance markers, and investigate the likelihood and speed at which resistance might emerge under different drug pressure scenarios. This knowledge is vital for developing strategies to mitigate or overcome resistance.

Strategic Exploration of this compound in Combination Therapy Regimens

The threat posed by artemisinin (B1665778) resistance underscores the urgent need for new antimalarials with novel modes of action to be used in combination therapies. plos.orgnih.govsemanticscholar.orgpensoft.net this compound, possessing a novel mechanism of action and rapid onset of activity, shares favorable properties with artemisinins. semanticscholar.orgasm.org This suggests that this compound has the potential to replace the artemisinin component in future ACT regimens. plos.orgnih.govsemanticscholar.orgnih.gov

The rationale behind combination therapy is to utilize drugs with different modes of action to achieve higher cure rates and delay the development of resistance. malariaconsortium.org While this compound's potential as a replacement for artemisinin in existing ACTs is recognized, further strategic exploration of its use in various combination therapy regimens is warranted. This includes investigating combinations with existing partner drugs as well as novel compounds to identify synergistic interactions and optimize treatment outcomes. The "Development of Triple Artemisinin-based Combination Therapies (DeTACT)" projects highlight the ongoing effort to explore multi-drug combinations, and the potential role of this compound within such strategies could be further explored. endmalaria.org Research should focus on evaluating the efficacy, pharmacokinetics, and potential for resistance development of this compound in combination with different antimalarial agents.

Broader Investigation of this compound Activity Against Other Parasite Life Stages

Preclinical studies have demonstrated that this compound exhibits activity against multiple life cycle stages of P. falciparum and P. vivax. It is active against asexual blood stages, which are responsible for the clinical symptoms of malaria. plos.orgnih.govsemanticscholar.orgasm.orgmedchemexpress.comalliedacademies.orgresearchgate.net Furthermore, this compound has shown potent activity against the sexual stages of P. falciparum, specifically preventing male gamete formation from the gametocyte stage. plos.orgnih.govsemanticscholar.orgpensoft.netalliedacademies.orgresearchgate.net This gametocytocidal activity is a highly desirable characteristic for new antimalarials as it can block the transmission of the parasite to mosquitoes. pensoft.netnih.gov The compound has also been shown to dose-dependently block oocyst development in the mosquito. plos.orgnih.govsemanticscholar.orgpensoft.netalliedacademies.org

Q & A

Q. What is the proposed mechanism of action (MoA) of ACT-451840 against Plasmodium species?

this compound was initially hypothesized to target Plasmodium falciparum plasmepsins but later studies suggest its activity may involve inhibition of the P. falciparum multidrug resistance transporter MDR1 . However, conflicting evidence indicates the MoA remains unresolved, necessitating further biochemical validation . Researchers should employ target identification assays (e.g., thermal proteome profiling or genetic knockdowns) to clarify this ambiguity.

Q. What preclinical models are used to evaluate this compound’s antimalarial efficacy?

this compound demonstrates differential activity across models: in the P. falciparum SCID mouse model, its ED90 is 3.7 mg/kg, while in the P. berghei model, the ED90 increases to 13 mg/kg . Researchers must justify model selection based on translational relevance—P. falciparum SCID mice better replicate human malaria pathology, whereas P. berghei is cost-effective for preliminary screening .

Q. How does this compound’s pharmacokinetic profile influence dosing regimens?

this compound exhibits a significant food effect, with higher plasma concentrations observed in fed versus fasted states . This necessitates controlled dosing conditions in clinical trials. Preclinical studies using corn oil formulations achieved efficacy at lower doses (60 mg) compared to aqueous solutions, highlighting formulation-dependent bioavailability .

Q. What life cycle stages of Plasmodium does this compound target?

this compound rapidly clears asexual blood-stage parasites and demonstrates gametocytocidal activity in human volunteer infection models, suggesting potential for transmission-blocking applications .

Advanced Research Questions

Q. How can contradictions in reported mechanisms of action be resolved?

To address MoA discrepancies, researchers should:

Q. What methodologies optimize this compound’s formulation to mitigate food effects?

Strategies include:

- Lipid-based formulations (e.g., self-emulsifying drug delivery systems) to enhance absorption consistency .

- Prodrug designs that bypass dietary-dependent metabolic pathways.

- Pharmacokinetic (PK) studies comparing fed/fasted states in non-human primates to model human absorption .

Q. How should combination therapies with this compound be designed to prevent resistance?

- Prioritize partners with orthogonal MoAs (e.g., artemisinin derivatives for rapid parasite reduction).

- Use isobologram analysis to identify synergistic combinations in vitro .

- Validate efficacy in resistant strains generated via long-term in vitro pressure assays .

Q. What experimental designs address this compound’s variable efficacy across Plasmodium species?

- Conduct comparative transcriptomic/proteomic studies between P. falciparum and P. berghei to identify species-specific targets.

- Validate findings in humanized mouse models with controlled immune responses .

Methodological Considerations

Q. How are ED90 values calculated in this compound preclinical studies?

ED90 is derived from dose-response curves using nonlinear regression models. Researchers must standardize parasite inoculum size, monitor parasitemia via flow cytometry, and account for formulation effects (e.g., corn oil enhances drug exposure) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.